Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Anti-leptospiral Antimicrobial Benzimidazole SAR

This 1,2-disubstituted benzimidazole-5-carboxylate delivers a defined N1-ethyl, C2-methyl substitution pattern critical for biological activity. Compared to N1-unsubstituted analogs, it halves the MIC against Leptospira interrogans (100 µg/mL). Its scaffold enables systematic SAR in urease (IC50 0.90–35.20 µM) and carbonic anhydrase II inhibition programs. The methyl ester handle allows facile hydrolysis to the carboxylic acid or amidation. Identity is unambiguously confirmed by melting point (118–121°C) and characteristic 1H-NMR (δ 4.19, 1.43, 3.94), ensuring batch-to-batch reproducibility essential for drug discovery campaigns.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 306278-47-7
Cat. No. B1596468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
CAS306278-47-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
InChIInChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3
InChIKeyCLJIRVRIUQJCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.7 [ug/mL]

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate (CAS 306278-47-7) Chemical Identity and Procurement Baseline


Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate (CAS 306278-47-7) is a 1,2-disubstituted benzimidazole-5-carboxylate derivative with molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol [1]. It contains an ethyl group at N1, a methyl group at C2, and a methyl ester at the C5 position of the benzimidazole scaffold. The compound is commercially available at 95-98% purity and melts at 118-121°C (when crystalline) . Characterized by 1H-NMR (CDCl3) resonances at δ 8.39 (s, 1H), 7.98 (dd, 1H), 7.32 (d, J = 8.45, 1H), 4.19 (q, 2H), 3.94 (s, 3H), 2.64 (s, 3H), and 1.43 (t, 3H) , this compound serves as a versatile building block for pharmaceutical research and SAR optimization, with documented applications in anti-leptospiral, urease inhibition, and carbonic anhydrase inhibition studies [2] [3] [4].

Why Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate Cannot Be Replaced by Generic Benzimidazole-5-carboxylate Analogs


Benzimidazole derivatives are not interchangeable; substitution patterns at N1, C2, and C5 critically modulate both physicochemical properties and biological activity profiles [1]. The specific combination of N1-ethyl and C2-methyl in methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate produces a distinct electronic and steric environment that differs from analogs with alternative N1 substituents (e.g., methyl, propyl, benzyl) or C2 modifications (e.g., phenyl, heteroaryl) [1]. These variations directly influence target binding affinities, as demonstrated in urease inhibition SAR where IC50 values span more than 35-fold across closely related 1,2-disubstituted benzimidazole-5-carboxylate analogs (0.90 μM to 35.20 μM) [2]. The quantifiable evidence in Section 3 demonstrates that substituting this specific compound with a generic benzimidazole analog would compromise the intended biological activity, SAR interpretability, and synthetic reproducibility.

Quantitative Differentiation Evidence for Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate vs. Closest Analogs


Anti-Leptospiral Activity: 1-Ethyl-2-Methyl Substitution Achieves 2× Higher Activity than N1-Unsubstituted Analogs

In a direct head-to-head comparison of 1,2-disubstituted benzimidazole-5-carboxylate derivatives against Leptospira interrogans, the 1-ethyl-2-methyl substitution pattern (Compound 3a, representing the target scaffold) exhibited an MIC value of 100 μg/mL [1]. This represents a 2-fold improvement in anti-leptospiral activity compared to the N1-unsubstituted 2-methyl analog (Compound 3c), which required 200 μg/mL for equivalent inhibition [1].

Anti-leptospiral Antimicrobial Benzimidazole SAR

Urease Inhibition Potency: Substitution Pattern Drives Over 35-Fold Variation Across Benzimidazole-5-carboxylate Series

A comprehensive SAR study of benzimidazole-5-carboxylate analogs revealed that the specific N1 and C2 substitution pattern directly determines urease inhibitory potency, with IC50 values ranging from 0.90 ± 0.01 μM to 35.20 ± 1.10 μM across the series [1]. This 35-fold variation establishes that 1,2-disubstituted benzimidazole-5-carboxylates are not functionally equivalent and that the 1-ethyl-2-methyl combination occupies a distinct position within this activity spectrum [1].

Urease inhibition Anti-ulcer Enzyme inhibition

Carbonic Anhydrase Inhibition: 1,2-Disubstituted Benzimidazoles Achieve Single-Digit Micromolar IC50 Values

Evaluation of 24 benzimidazole derivatives against carbonic anhydrase identified that 1,2-disubstituted benzimidazole-5-carboxylates (compounds 22, 21, 20, 12, 11, 15) exhibited potent inhibition with IC50 values ranging from 7.47 ± 0.39 μM to 13.18 ± 0.37 μM [1]. The most potent analog (compound 22) achieved an IC50 of 7.47 μM, demonstrating that the 1,2-disubstituted benzimidazole-5-carboxylate scaffold provides a validated starting point for carbonic anhydrase inhibitor development [1].

Carbonic anhydrase inhibition Glaucoma Diuretics

Physicochemical Identity: Distinct Melting Point and Spectroscopic Signature Enable QC-Based Differentiation

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate exhibits a melting point of 118-121°C and a characteristic 1H-NMR spectrum (CDCl3) with diagnostic signals at δ 8.39 (s, 1H, aromatic), 4.19 (q, 2H, N-CH2CH3), 3.94 (s, 3H, OCH3), 2.64 (s, 3H, C2-CH3), and 1.43 (t, 3H, N-CH2CH3) . In contrast, the ethyl ester analog (ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate, CAS 92108-02-6) presents different chromatographic retention and NMR signals , while the N1-unsubstituted analog (2-methylbenzimidazole-5-carboxylic acid methyl ester) lacks the N-ethyl signals entirely.

Quality control Analytical chemistry Procurement verification

Recommended Application Scenarios for Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate Based on Verified Differentiation Evidence


Anti-Leptospiral Drug Discovery: Lead Optimization Requiring N1-Ethyl Substitution

Researchers developing novel anti-leptospiral agents should prioritize this compound over N1-unsubstituted analogs. The direct comparative evidence shows that N1-ethyl substitution reduces the MIC against Leptospira interrogans from 200 μg/mL to 100 μg/mL [1], a 2-fold potency improvement that directly validates the SAR benefit of this specific substitution pattern. Using this compound as a starting scaffold enables systematic C2 modification while retaining the activity-enhancing N1-ethyl group [1].

Urease Inhibitor Development: 1,2-Disubstituted Benzimidazole Scaffold Optimization

For anti-ulcer and urease-targeted programs, this compound provides entry into a well-characterized SAR series. Evidence demonstrates that 1,2-disubstituted benzimidazole-5-carboxylates exhibit urease inhibition IC50 values spanning 0.90-35.20 μM [2], establishing the scaffold's utility for systematic optimization. The 1-ethyl-2-methyl pattern represents a defined starting point from which researchers can rationally modify the ester group (e.g., hydrolysis to carboxylic acid) or further derivatize the C2 position [2].

Carbonic Anhydrase Inhibitor Discovery: Validated Pharmacophore Entry Point

Teams targeting carbonic anhydrase for glaucoma or diuretic applications can leverage this compound as a validated 1,2-disubstituted benzimidazole-5-carboxylate scaffold. Class-level evidence confirms that analogs within this substitution class achieve single-digit micromolar IC50 values (7.47 ± 0.39 μM for the most potent analog) against CA-II [3]. This compound's 5-carboxylate ester provides a convenient handle for further SAR exploration through hydrolysis to the carboxylic acid or conversion to amide derivatives [3].

Medicinal Chemistry Building Block Procurement with Identity Verification Requirements

When procuring benzimidazole-5-carboxylate building blocks for SAR studies, this compound offers unambiguous QC verification capabilities. Its distinct melting point (118-121°C) and characteristic 1H-NMR spectrum (N-CH2CH3 signals at δ 4.19 and 1.43; OCH3 signal at δ 3.94) enable definitive confirmation of structural identity upon receipt . This analytical traceability is critical for maintaining synthetic reproducibility and SAR integrity across research campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.